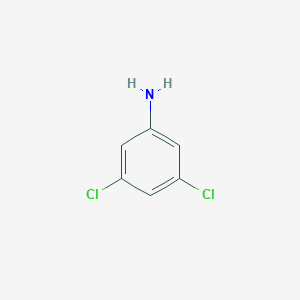
3,5-Dichloroaniline
Cat. No. B042879
Key on ui cas rn:
626-43-7
M. Wt: 162.01 g/mol
InChI Key: UQRLKWGPEVNVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05496937
Procedure details


The saccharide-bonded silica gel was dispersed into a mixture of 8 ml of anhydrous DMA-LiCl and 3 ml of pyridine, and 5 g of 3,5-dichlorophenyl isocyanate (this was formed from 3,5-dichloroaniline by an ordinary method) dissolved in 5 ml of DMA were added thereto and reacted at 80° C. in nitrogen for 12 hours. The presence of excess isocyanate groups in the reaction mixture was confirmed by the peak of C=N stretching vibration at 2,270 cm-1 in its IR spectrum. The saccharide-bonded, surface-treated silica gel was washed with tetrahydrofuran, methanol, acetone and hexane and dried in vacuum at 60° C. for 2 hours. The resultant compound was then subjected to IR spectrometry and elementary analysis. Results of elementary analysis are shown in Table 1.
[Compound]
Name
saccharide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
DMA LiCl
Quantity
8 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CC(N(C)C)=O.[Li+].[Cl-].[Cl:9][C:10]1[CH:11]=[C:12]([N:17]=C=O)[CH:13]=[C:14]([Cl:16])[CH:15]=1>N1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[NH2:17] |f:0.1.2|
|
Inputs


Step One
[Compound]
|
Name
|
saccharide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
DMA LiCl
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C.[Li+].[Cl-]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N=C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

